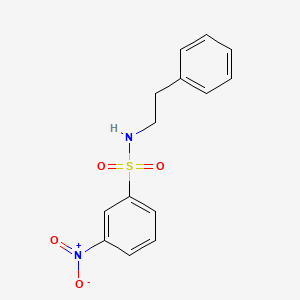

3-nitro-N-phenethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c17-16(18)13-7-4-8-14(11-13)21(19,20)15-10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJUSNQGZOVQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of “3 Nitro N Phenethylbenzenesulfonamide”

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For "3-nitro-N-phenethylbenzenesulfonamide," both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy would provide information about the number of different types of protons and their neighboring environments.

Aromatic Protons: The 3-nitrophenyl group would show a complex multiplet pattern in the aromatic region (typically δ 7.5-8.5 ppm). The protons on this ring would be influenced by the electron-withdrawing effects of both the nitro group and the sulfonamide group, leading to downfield shifts. The phenethyl group's phenyl protons would likely appear as a multiplet around δ 7.2-7.4 ppm.

Aliphatic Protons: The two methylene (B1212753) groups (-CH₂CH₂-) of the phenethyl moiety would appear as two distinct triplets in the upfield region. The -CH₂- group attached to the nitrogen would be expected around δ 3.4-3.6 ppm, and the -CH₂- group attached to the phenyl ring would be around δ 2.8-3.0 ppm.

Amine Proton: A single proton (NH) of the sulfonamide group would likely appear as a broad singlet or a triplet, and its chemical shift would be concentration and solvent dependent.

¹³C NMR Spectroscopy would reveal the number of unique carbon atoms in the molecule.

Aromatic Carbons: The spectra would display signals for the twelve aromatic carbons from the two phenyl rings. The carbon attached to the nitro group (C-NO₂) and the carbon attached to the sulfonamide group (C-SO₂) would be significantly downfield.

Aliphatic Carbons: Two signals corresponding to the two methylene carbons of the phenethyl group would be observed in the aliphatic region of the spectrum.

A hypothetical ¹³C NMR data table is presented below:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbons of the 3-nitrophenyl ring | 120-150 |

| Carbons of the phenethyl ring | 125-140 |

| -CH₂-N | 45-50 |

| -CH₂-Ph | 35-40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular formula of this compound is C₁₄H₁₄N₂O₄S, which corresponds to a molecular weight of approximately 318.34 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

Common fragmentation patterns would likely involve the cleavage of the C-S and S-N bonds of the sulfonamide linkage and the C-C bond of the phenethyl group.

A hypothetical mass spectrometry data table is presented below:

| Fragment Ion (m/z) | Possible Structure |

| 318 | [M]⁺ (Molecular Ion) |

| 186 | [M - C₈H₈N]⁺ (Loss of phenethylamino group) |

| 155 | [C₈H₁₀N]⁺ (Phenethylamino cation) |

| 105 | [C₈H₉]⁺ (Phenylethyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by observing their characteristic vibrational frequencies. For "this compound," key absorptions would be expected for the nitro, sulfonamide, and aromatic groups. orgchemboulder.com

N-O Stretching: The nitro group (NO₂) would exhibit two strong absorption bands: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com

S=O Stretching: The sulfonamide group (SO₂NH) would show two characteristic strong absorptions for the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

N-H Stretching: The N-H bond of the sulfonamide would give a peak in the region of 3300-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C bond vibrations would be observed in the 1600-1450 cm⁻¹ region.

A hypothetical IR spectroscopy data table is presented below:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3200 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=C Stretch (Aromatic) | 1600-1450 |

| N-O Asymmetric Stretch | 1550-1475 |

| N-O Symmetric Stretch | 1360-1290 |

| S=O Asymmetric Stretch | 1350-1300 |

| S=O Symmetric Stretch | 1160-1140 |

X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)

Should a suitable single crystal of "this compound" be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would reveal precise bond lengths, bond angles, and torsion angles. It would also provide insight into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. While no specific data exists for the target compound, studies on related sulfonamide derivatives often reveal complex supramolecular structures stabilized by such interactions. mdpi.com

Advanced Spectroscopic Techniques (e.g., Raman, UV-Vis)

Raman Spectroscopy: This technique would provide complementary information to IR spectroscopy. The symmetric vibrations of the nitro and sulfonyl groups, which can be weak in IR, are often strong in Raman spectra. The aromatic ring vibrations would also be prominent.

UV-Vis Spectroscopy: The UV-Vis spectrum would show absorptions characteristic of the nitrophenyl moiety. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. For instance, nitrobenzene (B124822) shows a strong absorption around 260 nm. The presence of the sulfonamide and phenethyl groups would likely cause slight shifts in the absorption maxima.

Computational Chemistry and Theoretical Studies on “3 Nitro N Phenethylbenzenesulfonamide”

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Energetic Aspects

No specific Density Functional Theory (DFT) studies on 3-nitro-N-phenethylbenzenesulfonamide have been found in the public domain. Such studies would typically involve calculating the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to understand its reactivity and kinetic stability. The electrostatic potential surface would also be mapped to identify electron-rich and electron-poor regions, offering insights into potential intermolecular interactions. While DFT has been extensively used to study other nitro-containing sulfonamides, the specific energetic aspects of this compound remain uncharacterized in published literature.

Conformational Analysis and Molecular Geometries

A detailed conformational analysis of this compound, which would identify its most stable three-dimensional shapes and the energy barriers between them, has not been reported. This type of study is crucial for understanding how the molecule might interact with biological receptors, as its shape is a key determinant of its activity. The analysis would typically involve rotating the flexible bonds—specifically the C-C bond of the phenethyl group and the S-N and N-C bonds of the sulfonamide linkage—to find the global minimum energy conformation.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis, usually performed using DFT, provides a predicted infrared (IR) and Raman spectrum. By correlating these theoretical frequencies with experimental spectroscopic data, a precise assignment of the vibrational modes of the molecule can be achieved. This would confirm the presence of key functional groups, such as the nitro (NO2), sulfonyl (SO2), and N-H groups. Without experimental or computational studies on this compound, a detailed vibrational analysis is not possible.

Molecular Modeling and Simulation Techniques

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. While the broader class of sulfonamides is known to target various enzymes, no molecular docking studies specifically investigating the interaction of this compound with any biological target have been published. Such studies would be instrumental in hypothesizing its mechanism of action and guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new, untested compounds, thereby guiding drug discovery and development efforts. For benzenesulfonamide (B165840) derivatives, QSAR studies have been employed to predict various biological activities, including anticancer and antimicrobial effects. mdpi.comnanobioletters.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nanobioletters.com These properties are quantified by molecular descriptors, which can be categorized as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By establishing a mathematical relationship between these descriptors and the observed biological activity of a set of known compounds (a training set), a QSAR model can be developed to predict the activity of compounds not included in the initial set (a test set). mdpi.com

For instance, in a study on benzenesulfonamide derivatives with potential anticancer activity against glioblastoma, a QSAR model was developed using the kernel partial least squares (KPLS) regression method. mdpi.com The model's predictive power was validated by a strong correlation between the observed and predicted activities for both the training and test sets, with correlation coefficients (r) of 0.8385 and 0.8282, respectively. mdpi.com Such models can help in identifying key structural features that contribute to the desired biological activity.

Below is an interactive data table illustrating a hypothetical QSAR analysis for a series of benzenesulfonamide derivatives, showcasing how different substituents can influence their predicted biological activity. The activity is often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields around the molecules. researchgate.net For a series of diarylpyrazole-benzenesulfonamide derivatives, a 3D-QSAR model was developed with high predictive ability (q² = 0.933 and R² = 0.964), highlighting the importance of electrostatic charges and the LUMO coefficient in their interaction with the target receptor. nih.gov

Mechanistic Insights from Computational Studies

Computational studies offer powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis and degradation of complex molecules.

Reaction Pathway Analysis of Synthesis and Degradation

Synthesis: The synthesis of N-substituted benzenesulfonamides, such as this compound, often involves the N-alkylation of the corresponding sulfonamide. Computational studies on the N-alkylation of sulfonamides with alcohols, a process known as the "borrowing hydrogen" methodology, have provided significant mechanistic insights. ionike.comacs.orgacs.org These studies suggest a multi-step process that typically involves:

Oxidation of the alcohol: The alcohol is first oxidized to an aldehyde or ketone, catalyzed by a transition metal complex (e.g., copper, ruthenium, or manganese-based catalysts). ionike.comacs.org

Condensation: The resulting carbonyl compound then undergoes condensation with the sulfonamide to form an imine intermediate.

Reduction of the imine: The imine is subsequently reduced to the final N-alkylated sulfonamide by the hydrogen that was "borrowed" from the alcohol in the initial oxidation step. ionike.com

Computational analysis, often using Density Functional Theory (DFT), can be used to calculate the energy barriers for each step in the reaction pathway, identify the rate-determining step, and understand the role of the catalyst in facilitating the reaction. For example, in the copper-catalyzed N-alkylation of p-toluenesulfonamide (B41071) with benzyl (B1604629) alcohol, it was suggested that the dehydrogenation of the alcohol is the rate-determining step. ionike.com

Degradation: The degradation of sulfonamides in the environment is a critical area of study, and computational methods can help predict the degradation pathways and the potential formation of persistent or toxic byproducts. nih.govnih.gov Microbial degradation is a key process, and studies have shown that bacteria can utilize sulfonamides as a source of carbon and nitrogen. nih.govnih.gov

Computational studies on the degradation of aromatic compounds, including those with nitro groups, indicate that the initial steps often involve hydroxylation or reduction of the nitro group. mdpi.com For sulfonamides, the cleavage of the S-N bond or the C-S bond can also be important degradation pathways. nih.gov The specific degradation pathway for this compound would likely involve a combination of these processes, influenced by the microbial consortia present and the environmental conditions.

Understanding Regioselectivity in Cycloaddition Reactions of Nitro-Substituted Compounds

While the provided outline specifies cycloaddition reactions, it is important to note that for a compound like this compound, electrophilic aromatic substitution is a more commonly studied reaction type where regioselectivity is crucial. Computational methods are highly effective in predicting the outcome of such reactions.

Regioselectivity in Electrophilic Aromatic Substitution: The nitro group is a deactivating and meta-directing group in electrophilic aromatic substitution reactions. Computational methods can quantify this directing effect by calculating the electron density at different positions on the aromatic ring and the stability of the intermediate carbocations (sigma complexes). nih.gov For the benzene (B151609) ring of the 3-nitrosulfonyl group in this compound, electrophilic attack would be predicted to occur at the positions meta to the nitro group (C5) and ortho/para to the sulfonyl group. The interplay of these directing effects would determine the final regiochemical outcome. Computational tools like RegioSQM and RegioML have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. nih.govrsc.org

Regioselectivity in Cycloaddition Reactions: In the context of cycloaddition reactions involving a nitro-substituted aromatic ring, the electronic nature of the nitro group would significantly influence the reactivity and regioselectivity. For instance, in a hypothetical [3+2] cycloaddition reaction where the nitrobenzene (B124822) moiety acts as the dipolarophile, the electron-withdrawing nature of the nitro group would affect the energies of the frontier molecular orbitals (HOMO and LUMO) of the pi system. DFT calculations can be used to model the transition states for the different possible regioisomeric products, and the pathway with the lower activation energy would be the favored one. Studies on the cycloaddition reactions of nitroalkenes have shown that the regioselectivity can be reliably predicted by analyzing the electronic and steric factors of the transition states.

Pharmacological Modulatory Effects and Biochemical Mechanistic Investigations of “3 Nitro N Phenethylbenzenesulfonamide” and Analogues in Vitro and Pre Clinical Focus

Enzyme Inhibition Studies

Isocitrate Lyase (ICL) Inhibition and Covalent Adduct Formation

While direct studies on 3-nitro-N-phenethylbenzenesulfonamide are not extensively documented in this context, the inhibitory mechanism of structurally related nitro compounds against Isocitrate Lyase (ICL) provides significant insights. ICL is a crucial enzyme for organisms like Mycobacterium tuberculosis (Mtb), enabling them to survive on fatty acids during the latent stage of infection by utilizing the glyoxylate shunt. nih.gov Due to its absence in humans, ICL is a prime target for inhibitor development. nih.gov

A key analogue, 3-nitropropionate (3-NP), a succinate analogue, is a well-characterized time-dependent and irreversible inhibitor of ICL. nih.govresearchgate.netacs.org The inhibitory action of 3-NP stems from its nitro group, which functions as a masked electrophile. nih.govdigitellinc.comnih.gov Within the enzyme's active site, the nitroalkane is believed to be activated through its conversion to the nitronic acid tautomer. nih.govnih.gov This is followed by a reaction with a nucleophilic cysteine residue (Cys191 in Mtb ICL), leading to the formation of a stable, covalent thiohydroximate adduct. nih.govresearchgate.net This covalent modification inactivates the enzyme. researchgate.netdigitellinc.com The formation of this adduct has been confirmed through structural and kinetic studies. nih.govnih.gov Given the established role of the nitro group in the covalent inhibition of ICL, it is plausible that nitro-substituted aromatic compounds like this compound could be explored for similar inhibitory potential.

Carbonic Anhydrase (CA) Inhibition, with Emphasis on CA IX and Selectivity Profiles

The benzenesulfonamide (B165840) scaffold is a cornerstone for the development of carbonic anhydrase (CA) inhibitors. Analogues of this compound, specifically 2-substituted-5-nitro-benzenesulfonamides, have been investigated as inhibitors of various CA isoforms. acs.orgnih.gov These studies aim to design bioreductive inhibitors that selectively target tumor-associated, hypoxia-overexpressed isozymes like CA IX and CA XII. acs.orgnih.gov

Research has shown that certain nitro-containing benzenesulfonamides are potent inhibitors of the tumor-associated CA IX and XII, with inhibition constants (KIs) in the nanomolar range. acs.orgnih.gov A significant advantage of these compounds is their selectivity. They often show much weaker inhibition of the ubiquitous cytosolic isoforms CA I and CA II, which are considered off-targets. acs.orgplos.org For example, some 2-substituted-5-nitro-benzenesulfonamides displayed excellent selectivity ratios for inhibiting CA IX over CA II, with ratios reaching up to 1395. nih.gov This selectivity is crucial for minimizing side effects in potential therapeutic applications. tandfonline.com The mechanism of inhibition involves the sulfonamide moiety binding to the zinc ion in the enzyme's active site. tandfonline.com Molecular modeling and X-ray crystallography studies have helped to elucidate the structural basis for the selective binding to CA IX, paving the way for the rational design of more specific inhibitors. acs.orgnih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Nitro-Benzenesulfonamide Analogues Note: This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) | Selectivity (CA II/IX) |

|---|

Data sourced from studies on various 2-substituted-5-nitro-benzenesulfonamide derivatives. acs.orgnih.gov

Aromatase Inhibition by Related Sulfonamide Derivatives

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-receptor-positive (ER+) breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.gov Sulfonamide-based compounds have been identified as a promising class of non-steroidal aromatase inhibitors. mdpi.com Molecular docking studies suggest that the sulfonamide group can form hydrogen bonds with key residues within the aromatase active site, contributing to the inhibitory activity. mdpi.com

Various phenyl and benzyl (B1604629) sulfonamide derivatives have been designed and synthesized, demonstrating significant aromatase inhibition. nih.gov For instance, certain novel sulfonamide derivatives have shown IC50 values in the low micromolar range. mdpi.com The structure-activity relationship studies indicate that modifications to the aromatic rings and the linker between the sulfonamide core and other cyclic moieties can significantly influence the potency and selectivity of these inhibitors. nih.govmdpi.com While specific data on this compound is limited in this area, its core sulfonamide structure is a key pharmacophore for aromatase inhibition, suggesting that it and its analogues are relevant candidates for investigation.

Antimicrobial and Antiparasitic Activity Mechanisms (In Vitro)

Activity against Mycobacterium tuberculosis (Mtb)

Nitro-containing aromatic compounds are an important class of agents being investigated for their antimycobacterial properties. mdpi.comnih.govnih.gov The activity of these compounds is often linked to the reductive activation of the nitro group by mycobacterial enzymes. For instance, nitroimidazoles like pretomanid are prodrugs that require activation by the deazaflavin-dependent nitroreductase (Ddn) in Mtb. nih.gov

While direct studies on this compound against Mtb are not widely available, related nitroaromatic compounds such as N-alkyl nitrobenzamides have shown promising antitubercular activity. mdpi.com Some of these compounds exhibit minimum inhibitory concentrations (MIC) as low as 16 ng/mL. mdpi.com The proposed mechanism for some dinitrobenzamide derivatives is the inhibition of decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. mdpi.com The lipophilicity of these compounds appears to be a critical factor for their antimycobacterial activity, likely by enhancing permeation through the lipid-rich mycobacterial cell wall. mdpi.com Furthermore, 3-nitropropanoic acid (3NP) has been shown to inhibit not only ICL but also the 2-trans-enoyl-acyl carrier protein reductase (InhA) from Mtb with an IC50 value of 71 μM. nih.gov

Activity against Trypanosomatids (e.g., Trypanosoma brucei, Leishmania infantum, Trypanosoma cruzi)

Nitro-containing compounds have shown significant promise as agents against trypanosomatid parasites, the causative agents of diseases like Human African Trypanosomiasis (Trypanosoma brucei), Leishmaniasis (Leishmania spp.), and Chagas disease (Trypanosoma cruzi). nih.govnih.gov A key feature of these parasites is the presence of type I nitroreductases (NTRs), enzymes that are generally absent in their mammalian hosts. nih.gov These enzymes can activate nitroheterocyclic prodrugs, leading to the formation of cytotoxic metabolites that damage the parasite. nih.gov

A series of 3-nitro-1H-1,2,4-triazole-based sulfonamides, which are structural analogues of this compound, have demonstrated excellent in vitro activity against intracellular T. cruzi amastigotes, with IC50 values ranging from the low nanomolar to low micromolar range. nih.gov Many of these compounds were significantly more potent than the reference drug benznidazole. nih.gov Similarly, nitro-heterocyclic compounds have shown activity against Leishmania (L.) infantum promastigotes and intracellular amastigotes. nih.gov The mechanism of action for some of these compounds against Leishmania is thought to involve the induction of apoptosis-like effects. nih.gov The activity of 3-nitro-2-phenyl-2H-chromene analogues against T. cruzi has been linked to the inhibition of the parasite's glucokinase. mdpi.com

Table 2: In Vitro Activity of Nitro-Triazole Analogues Against Trypanosomatids Note: This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Target Organism | IC50 Range | Selectivity Index (SI) Range |

|---|

Selectivity Index (SI) is the ratio of cytotoxicity in host cells to antiparasitic activity. Data sourced from studies on various 3-nitro-1,2,4-triazole derivatives. nih.gov

Investigation of Nitro Group Role in Bioactivity and Metabolic Stability

The presence of a nitro (NO₂) group on the benzene (B151609) ring is a critical feature influencing the bioactivity of this compound. As a potent electron-withdrawing group, the nitro moiety can significantly alter the electronic properties of the entire molecule. This modification can enhance the compound's interaction with biological targets and has been shown in related sulfonamide structures to increase certain activities, such as antibacterial properties.

Receptor Interaction and Modulatory Effects (Pre-clinical)

Cannabinoid Receptor (CB2) Agonism and Selectivity

The sulfonamide scaffold, central to this compound, has been identified as a viable structure for developing selective ligands for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and peripheral tissues, making it a therapeutic target for inflammatory and pain-related conditions without the psychoactive effects associated with the cannabinoid receptor 1 (CB1).

Pre-clinical research on structurally related compounds provides a basis for this interest. For instance, a novel ethyl sulfonamide analogue of THC, O-3223, was found to be an agonist at the CB2 receptor with approximately 80-fold greater selectivity for CB2 over CB1. This demonstrates the potential of the sulfonamide functional group to confer high selectivity for the CB2 receptor. Further research has led to the discovery of potent and selective CB2 agonists based on N-phenylamide structures, which share similarities with the sulfonamide core. These findings suggest that compounds like this compound could possess modulatory activity at the CB2 receptor, though direct binding and functional data for this specific molecule are not yet extensively documented.

GPR55 Ligand Activity and Optimization

GPR55, an orphan G protein-coupled receptor, has been proposed as a third cannabinoid receptor due to its interaction with various cannabinoid ligands. bgu.ac.il Its activation has been linked to several physiological processes, including pain signaling, inflammation, and bone physiology, making it a subject of significant therapeutic interest. researchgate.net

The pharmacology of GPR55 is complex, as it binds to a subset of ligands that also interact with CB1 and CB2 receptors. nih.gov The search for selective and potent GPR55 modulators is an active area of drug discovery, with high-throughput screening efforts identifying various chemical scaffolds that can act as either agonists or antagonists at this receptor. researchgate.net While many cannabinoid-like molecules are being investigated for their activity at GPR55, specific preclinical data detailing the interaction of this compound or its close analogues with the GPR55 receptor have not been extensively reported. The optimization of ligands for GPR55 remains a key goal to better understand its biological function and therapeutic potential. nih.gov

Cellular Studies (excluding human clinical trials)

Cellular Uptake Investigations

The specific mechanisms by which this compound is internalized by cells have not been detailed in the available scientific literature. Generally, the cellular uptake of small molecules can be influenced by physicochemical properties such as size, charge, and lipophilicity. These properties determine whether a compound can passively diffuse across the cell membrane or if it requires active transport mechanisms, such as endocytosis. nih.govnih.gov For many therapeutic agents, understanding the route of cellular entry is crucial for optimizing drug delivery and efficacy. However, without specific studies on this compound or its direct analogues, its cellular uptake pathway remains to be elucidated.

Apoptosis Induction in Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) by Related Analogues

Analogues of this compound, specifically those containing the benzenesulfonamide core, have been investigated for their cytotoxic effects on breast cancer cell lines. In a study involving a series of novel maleimide-benzenesulfonamide derivatives, significant cytotoxicity was observed against the triple-negative breast cancer cell line MDA-MB-231. researchgate.net

Another study explored a series of benzenesulfonamide-bearing imidazole derivatives, which also demonstrated notable activity against the MDA-MB-231 cell line. The most cytotoxic of these compounds exhibited a half-maximal effective concentration (EC50) of 20.5 ± 3.6 µM and was shown to reduce cancer cell colony formation. nih.gov These findings indicate that the benzenesulfonamide scaffold is a promising feature for the design of compounds with anticancer properties, including the ability to induce apoptosis in aggressive breast cancer phenotypes. The differential activity of these analogues against various cell lines, such as MDA-MB-231 and MCF-7, is a common area of investigation. researchgate.netnih.govmdpi.com

Table 1: Cytotoxic Activity of Maleimide-Benzenesulfonamide Analogues against MDA-MB-231 Cells

| Compound | IC50 (µM) | Cytotoxicity Level |

|---|---|---|

| 3a | 1.61 | Significant |

| 3b | 0.45 | Moderate |

| 3c | 1.12 | Moderate |

| 3d | 1.26 | Significant |

Data sourced from a study on maleimide-benzenesulfonamide derivatives. researchgate.net

Structure Activity Relationship Sar and Design Principles for Sulfonamide Derivatives

Impact of Substituents on Benzenesulfonamide (B165840) Moiety on Biological Activities

The substitution pattern on the benzenesulfonamide core is a critical determinant of the biological activity of this class of compounds. The nature and position of various functional groups can significantly modulate the potency and selectivity of these derivatives.

Position and Electronic Nature of Nitro Group

The nitro (-NO2) group, as seen in 3-nitro-N-phenethylbenzenesulfonamide, exerts a powerful influence on the molecule's properties. Its strong electron-withdrawing nature, a result of both inductive (-I) and resonance (-R) effects, deactivates the aromatic ring, making it less susceptible to electrophilic attack but more reactive towards nucleophiles. youtube.comnih.gov This electronic modification can alter the polarity and favor interactions with nucleophilic sites within protein structures, potentially leading to enzyme inhibition. acs.org

Table 1: Effect of Nitro Group Position on Biological Activity of Chalcones This interactive table summarizes findings on how the nitro group's position on chalcone (B49325) rings influences anti-inflammatory activity, indicating that positional isomers can have significantly different biological effects. nih.gov

| Compound/Nitro Position | Anti-inflammatory Activity (% Inhibition) |

|---|---|

| No Nitro Group (Control) | 81.16 ± 7.55% (Vasorelaxant) |

| Ortho-position (Ring A) | 71.17 ± 1.66% |

| Ortho-position (Ring B) | 80.77 ± 2.82% |

Effects of Methoxy (B1213986) and Halogen Substituents

Methoxy (-OCH3) and halogen substituents are commonly employed in medicinal chemistry to fine-tune the properties of a lead compound. The methoxy group, while also possessing an inductive electron-withdrawing effect, can act as a resonance electron-donating group. This dual nature allows it to modulate electronic properties in a more nuanced way than a nitro group. nih.gov The introduction of methoxy groups can influence hydrophobic interactions within a binding pocket and has been shown to affect the pharmacokinetic properties of sulfonamides, including renal clearance and elimination half-life. tandfonline.comnih.gov For instance, methoxy substitution on the N1-pyrimidine ring of sulfisomidine (B1681191) was found to increase tubular reabsorption, thereby increasing the drug's half-life. nih.gov In some cases, the presence of a methoxy group is a key feature in potent enzyme inhibitors. nih.gov

Halogen atoms (F, Cl, Br, I) are valuable substituents due to their ability to alter steric bulk, lipophilicity, and electronic distribution. They can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity. The introduction of a chloro group is a common strategy in drug optimization. nih.gov Studies on other scaffolds have shown that specific halogen substitutions, such as a p-chloro group on an N-phenethyl moiety, can lead to potent and selective receptor modulation.

Role of the N-Phenethyl Moiety and Alkyl Chain Variations

The N-phenethyl group is a significant structural feature that extends from the sulfonamide nitrogen. This moiety can explore deeper regions of a binding pocket and establish crucial interactions. In various classes of compounds, the N-phenethyl substituent is known to dramatically influence pharmacological activity, sometimes converting an agonist into an antagonist.

Variations in the alkyl chain connecting the phenyl ring to the nitrogen atom can impact activity. Studies on related sulfonamide derivatives have shown that the length and flexibility of this linker are important. Elongating the alkylamine chain can increase the hydrophobicity of the molecule. researchgate.net The strength of potential intramolecular hydrogen bonds can also vary with the length of the alkyl chain, with one study showing the interaction increased from an ethyl to a butyl chain and then decreased as the chain was further elongated. researchgate.net In a series of N-(phenylalkyl)cinnamides, the length of the alkyl chain was a key determinant of potency and selectivity for NMDA receptor subtypes. For instance, an N-phenethyl derivative of a 5-[(2-chlorobenzylidene)amino]-2-methoxybenzenesulfonamide was the only compound in its series to exhibit a low MIC against MRSA, highlighting the specific contribution of this moiety.

Bioisosteric Replacements and Scaffold Modifications

Bioisosterism, the replacement of a functional group with another that retains similar biological properties, is a cornerstone of drug design. The sulfonamide group is a well-known non-classical bioisostere of the carboxylic acid group. nih.gov This replacement can enhance physicochemical and pharmacokinetic properties. nih.gov For example, replacing a carboxylic acid with a sulfonamide in an angiotensin II receptor antagonist was shown to increase the drug's efficacy threefold, with the IC50 value dropping from 275 nM to 100 nM. nih.gov

Other bioisosteric replacements for the sulfonamide group have been explored. A gem-dimethylsulphone, for example, was successfully used to replace a metabolically unstable sulfonamide while retaining potency. Further modifications can involve converting the sulfonamide to a sulfone or a sulfoximine. In one study on NLRP3 inflammasome inhibitors, converting a sulfonamide to a sulfone moiety resulted in a compound with comparable inhibitory potency. Such scaffold modifications aim to improve properties like metabolic stability, solubility, or binding affinity while preserving the essential interactions required for biological activity.

Table 2: Comparison of Carboxylic Acid and Sulfonamide Bioisosteres This table presents a comparison of key properties between acetic acid and a trifluoromethylated sulfonamide, illustrating the differences that can be exploited in drug design. nih.gov

| Property | 1,1,1-trichloro-N-methylmethanesulfonamide | Acetic Acid |

|---|---|---|

| pKa | 6.3 | 4.76 |

| Acidity | More acidic | Less acidic |

Ligand Efficiency and Optimization Strategies

In modern drug discovery, potency alone is not a sufficient metric for a successful drug candidate. Ligand efficiency (LE) and related metrics have emerged as crucial guides in the optimization process, from initial fragment hits to clinical candidates. LE measures the binding energy of a ligand per non-hydrogen atom, providing an assessment of how efficiently a molecule binds to its target.

The formula for Ligand Efficiency is: LE = 1.4(−log IC50) / N Where N is the number of non-hydrogen atoms.

Another important metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (logP or cLogP). The goal is to increase potency without a concurrent, undesirable increase in lipophilicity, which is often associated with poor solubility, high metabolic clearance, and promiscuity.

Development of Predictive Models for Activity

To rationalize the vast amount of SAR data and to guide the design of new, more potent compounds, computational methods are widely employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico tool used to find mathematical correlations between the chemical structures of compounds and their biological activities.

For sulfonamide derivatives, numerous QSAR models have been developed to predict various activities, including anticancer, antioxidant, and anticonvulsant effects. tandfonline.comresearchgate.net These models are built using statistical methods such as Multiple Linear Regression (MLR) and machine learning techniques like Artificial Neural Networks (ANN). researchgate.net The models utilize calculated molecular descriptors as independent variables to predict biological activity (e.g., IC50). These descriptors can encode a wide range of properties, including:

Electronic properties: (e.g., electrophilicity, dipole moment) tandfonline.com

Topological and 3D descriptors: (e.g., molecular refractivity, RDF descriptors) tandfonline.com

Physicochemical properties: (e.g., octanol-water partition coefficient)

Successful QSAR models can have high predictive power, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis. tandfonline.com For example, a QSAR model for the antioxidant activity of benzenesulfonamide derivatives used descriptors for electrophilicity, SCF energy, and molar refractivity to predict IC50 values with good convergence between experimental and estimated results. tandfonline.com These predictive models are invaluable tools for accelerating the drug discovery process for sulfonamide-based therapeutic agents.

Biochemical Target Interaction and Mechanistic Pathways of Action

Detailed Covalent Inhibition Mechanisms (e.g., Nitroalkane-Cysteine Adducts)

While direct evidence for the covalent inhibition mechanism of 3-nitro-N-phenethylbenzenesulfonamide is not extensively documented, the presence of the nitro group suggests a potential for acting as a masked electrophile, similar to other nitroalkane compounds. Research on related molecules, such as 3-nitropropionate (3-NP), provides a plausible model for this type of interaction. nih.gov

In studies involving the enzyme isocitrate lyase (ICL), 3-NP, an analogue of the substrate succinate, demonstrates time-dependent inhibition. nih.gov The proposed mechanism suggests that the nitroalkane is deprotonated to its nitronate form. This nitronate, upon binding to the enzyme's active site, can be protonated by an acidic residue (e.g., Glutamic acid) to form a nitronic acid. This tautomer is electrophilic and susceptible to attack by a nearby nucleophilic cysteine residue. This attack leads to the formation of an initial covalent adduct, which can then dehydrate to form a stable thiohydroximate adduct, effectively inactivating the enzyme. nih.gov

This mechanism, which involves the transformation of a relatively inert nitro group into a reactive electrophile within the confines of an enzyme active site, is a key principle of targeted covalent inhibition. nih.gov It is proposed that a similar pathway could be employed by this compound if its target protein possesses an appropriately positioned cysteine and a general acid residue in the binding pocket. nih.gov

Molecular Basis of Enzyme Selectivity (e.g., CA IX vs. CA II)

The primary targets for many benzenesulfonamide (B165840) derivatives are the zinc metalloenzymes known as carbonic anhydrases (CAs). The selectivity of these inhibitors for different CA isoforms, such as the tumor-associated CA IX over the ubiquitous cytosolic CA II, is of significant therapeutic interest. mdpi.com This selectivity does not arise from the core binding interaction but rather from differences in the architecture of the enzyme active sites. mdpi.com

The fundamental inhibitory mechanism for all sulfonamides involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the catalytic Zn(II) ion located at the bottom of the active site. nih.gov This interaction is stabilized by a hydrogen bond network, most notably with the "gate-keeping" residue Thr199. nih.gov This primary binding mode is highly conserved across most active CA isoforms. mdpi.com

Selectivity is dictated by the interactions between the "tail" of the inhibitor molecule (the part extending away from the zinc-binding sulfonamide group) and the amino acid residues that line the middle and outer regions of the active site funnel. mdpi.com The active site pocket can be broadly divided into hydrophobic and hydrophilic regions. nih.gov While the zinc-coordinating histidines are conserved, the residues composing these broader regions differ between isoforms. For instance, in CA II, the lipophilic region includes residues like Val121, Phe131, and Leu198, while the hydrophilic region contains Asn62, His64, and Gln92. nih.gov Isoforms like CA IX have variations in these positions, which alters the shape, size, and chemical nature of the binding pocket. mdpi.comnih.gov

For a compound like this compound, the N-phenethyl and 3-nitrobenzene moieties can engage in different van der Waals, hydrophobic, or polar interactions with the non-conserved residues of CA IX versus CA II, leading to a more favorable binding affinity for one over the other. mdpi.commdpi.com The design of such inhibitors often aims to exploit these subtle differences to achieve high selectivity for tumor-associated isoforms. mdpi.com

Table 1: Inhibition Constants (Kᵢ) of Representative Nitro-Benzenesulfonamides Against Human (h) CA Isoforms This table presents data for related nitro-containing sulfonamides to illustrate the principle of isoform selectivity.

| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (CA II / CA IX) |

| 2-Substituted-5-nitro-benzenesulfonamides | Ineffective | 8.8 - 4975 | 5.4 - 653 | 5.4 - 653 | 10 - 1395 |

Source: Data compiled from studies on bioreductive nitro-containing sulfonamides. mdpi.com

Protein Binding Site Characterization (e.g., ICL, DprE1, Aromatase)

While this compound is investigated for its biological activity, its specific binding interactions have been most characterized for the carbonic anhydrase family of enzymes. There is limited information available in the searched literature regarding its binding site characterization on other potential targets such as Isocitrate Lyase (ICL), DprE1, or Aromatase.

The binding site for benzenesulfonamide inhibitors in carbonic anhydrases is well-defined through extensive X-ray crystallography and molecular modeling studies. nih.govmdpi.comnih.gov The key features of this interaction are:

Zinc Coordination : The primary and essential interaction is the binding of the anionic sulfonamide nitrogen to the active site Zn(II) ion. nih.gov This coordination displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic cycle. nih.gov The zinc ion itself is held in place by three conserved histidine residues (His94, His96, His119 in CA II). mdpi.com

Interaction with Thr199 : The sulfonamide group is further anchored by forming a hydrogen bond with the hydroxyl group of the highly conserved residue Thr199. nih.gov This residue acts as a "gatekeeper" and helps to properly orient the inhibitor.

Active Site Cavity Interactions : The remainder of the inhibitor, the benzenesulfonyl and N-phenethyl groups, projects into a 15 Å-deep conical cavity. The walls of this cavity are lined with various amino acid residues that define its properties and allow for secondary interactions that enhance binding affinity and determine isoform selectivity. rcsb.org

Table 2: Key Interacting Residues in the Carbonic Anhydrase II (hCA II) Active Site for Sulfonamide Inhibitors

| Interaction Type | Key Residues in hCA II | Role in Binding |

| Hydrophilic Interactions | His64, Asn67, Gln92, Thr200 | Form hydrogen bonds and polar contacts, particularly with substituents on the inhibitor's tail. His64 also functions as the catalytic proton shuttle. nih.govrcsb.org |

| Hydrophobic Interactions | Val121, Val143, Leu198, Pro202 | Form a hydrophobic patch that interacts with aromatic or aliphatic parts of the inhibitor, contributing to binding affinity. nih.govrcsb.org |

| Aromatic Stacking | Phe131 | Can engage in π-π stacking interactions with aromatic rings of the inhibitor. nih.govrcsb.org |

Source: Compiled from crystallographic and docking studies of sulfonamide inhibitors. nih.govrcsb.org

The binding in the tumor-associated isoform CA IX follows the same general principles, but substitutions in the active site cavity residues allow for differential binding and are the basis for the development of isoform-selective inhibitors. mdpi.commdpi.com

Understanding of Signaling Pathways Modulated by Compound Interaction

The inhibition of carbonic anhydrase IX (CA IX) by compounds such as this compound can have profound effects on several cancer-related signaling pathways, primarily due to CA IX's critical role in tumor pH regulation and adaptation to hypoxia. nih.gov

HIF-1α Pathway and pH Regulation : CA IX expression is strongly upregulated by hypoxia via the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. nih.gov Its primary function is to catalyze the hydration of CO₂ to bicarbonate and protons, acidifying the extracellular space while maintaining a more alkaline intracellular pH (pHi). This process is crucial for the survival and proliferation of tumor cells in the acidic and hypoxic tumor microenvironment. mdpi.comnih.gov Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification. mdpi.com

Apoptosis Induction : The resulting decrease in intracellular pH is a potent trigger for programmed cell death (apoptosis). Studies with specific CA IX inhibitors have demonstrated that this intracellular acidosis can activate both the intrinsic and extrinsic apoptotic pathways. mdpi.com This is further evidenced by the observed upregulation of the tumor suppressor protein p53 and the subsequent cleavage and activation of Caspase 3, a key executioner of apoptosis. nih.gov

EGFR/PI3K/Akt Survival Pathway : CA IX activity has been shown to influence signal transduction through major cell survival pathways. It can enhance the activity of the EGFR/PI3K pathway, which promotes the expression of proteins involved in tumor cell growth and survival. researchgate.net By inhibiting CA IX, it is hypothesized that this pro-survival signaling can be attenuated, thereby reducing tumor growth and proliferation.

Ferroptosis Pathway : Recent research has implicated CA IX in the regulation of iron-sulfur cluster metabolism and reactive oxygen species (ROS). mdpi.com By regulating intracellular pH, CA IX can influence the processes that lead to lipid peroxidation. It is suggested that the inhibition of CA IX, particularly in combination with other agents, can lead to deregulation of iron metabolism and increased ROS, thereby promoting a form of iron-dependent cell death known as ferroptosis. mdpi.com

Derivatization and Analog Development for Enhanced Specificity and Potency

Synthesis of Chemically Reactive Analogs for Probe Development

To investigate the molecular targets and binding interactions of 3-nitro-N-phenethylbenzenesulfonamide, chemically reactive analogs, particularly photoaffinity probes, are invaluable tools. These probes are designed to form a covalent bond with their biological target upon activation, typically by UV light, allowing for target identification and characterization.

The synthesis of such probes often involves the incorporation of a photoreactive moiety, such as a benzophenone (B1666685) or a diazirine group, into the structure of the parent compound. For instance, a benzophenone group can be introduced, as its triplet ketone is highly reactive and can abstract a hydrogen atom from a nearby amino acid residue, leading to covalent attachment. unimi.itresearchgate.net The placement of this photoreactive group is crucial and is guided by existing SAR data to minimize disruption of the compound's binding affinity.

Another common strategy is the incorporation of a "clickable" handle, such as a terminal alkyne or azide, alongside the photoreactive group. This bioorthogonal handle allows for the subsequent attachment of a reporter tag, like biotin (B1667282) or a fluorescent dye, via click chemistry, facilitating the detection and isolation of the labeled target protein. unimi.it For example, a synthetic route could be designed to couple an alkyne-containing amine with a photoreactive carboxylic acid to generate the final probe. unimi.it

The development of such probes for related scaffolds, like adenosine (B11128) receptor ligands, has demonstrated the feasibility of synthesizing photoreactive derivatives of 2-phenethylamine compounds to elucidate their biological functions. researchgate.net Similarly, photoreactive benzamide (B126) probes have been successfully designed for other targets, indicating the broad applicability of this approach.

A general synthetic approach to a benzophenone-containing photoaffinity probe of this compound could involve the synthesis of a benzophenone--functionalized benzenesulfonyl chloride, which is then reacted with phenethylamine (B48288). Alternatively, a phenethylamine derivative bearing the photoreactive group could be reacted with 3-nitrobenzenesulfonyl chloride.

| Probe Type | Photoreactive Group | Reporter Handle | General Synthetic Strategy |

| Benzophenone Probe | Benzophenone | Alkyne | Coupling of a benzophenone-containing acid with an alkyne-functionalized amine. unimi.it |

| Diazirine Probe | Diazirine | Biotin | Multi-step synthesis involving the introduction of a diazirine moiety and subsequent attachment of a biotin linker. |

Strategies for Modifying the N-Phenethyl Chain and Sulfonamide Linker

Modifications to the N-phenethyl chain and the sulfonamide linker are central to optimizing the potency, selectivity, and pharmacokinetic properties of this compound.

N-Phenethyl Chain Modifications:

Structure-activity relationship studies on related N-benzyl and phenethylamines have shown that substitutions on the phenyl ring of the phenethyl moiety can significantly impact biological activity. For example, in a series of tetrahydroacridin-9-amine derivatives, the presence and position of substituents on the benzyl (B1604629) and phenethyl groups were critical for their inhibitory activity against cholinesterases and amyloid aggregation. nih.gov

Systematic variations of substituents on the phenethylamine ring can be explored. This includes altering the electronic properties (e.g., introducing electron-donating or electron-withdrawing groups) and the steric bulk of the substituents. The nitro group on the benzenesulfonamide (B165840) ring can also be repositioned or replaced to probe its role in target binding.

Sulfonamide Linker Modifications:

The sulfonamide group is a key structural feature, but its replacement with bioisosteres can lead to improved properties. Bioisosteric replacement is a well-established strategy in medicinal chemistry to fine-tune a molecule's characteristics without drastically altering its core structure and biological activity. drughunter.comcambridgemedchemconsulting.com

The sulfonamide moiety itself is a bioisostere of a carboxylic acid and an amide, offering advantages such as increased lipophilicity and metabolic stability. drughunter.com However, in some contexts, replacing the sulfonamide can be beneficial. Common bioisosteres for the sulfonamide group include:

Reverse Sulfonamides: Where the positions of the sulfonyl and amino groups are swapped.

Sulfoximines and Sulfonimidamides: These offer different geometric and hydrogen-bonding properties.

Heterocyclic Rings: Rings such as triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding pattern of the sulfonamide while potentially improving metabolic stability and pharmacokinetic profiles. drughunter.com

A systematic study of N-methylation of the amide bond in macrocyclic peptides has shown that this seemingly minor modification can significantly impact biological function and protease stability. researchgate.net While not a direct bioisosteric replacement, modification of the sulfonamide nitrogen (e.g., through methylation) could be explored to understand the importance of the sulfonamide N-H bond for target interaction. Studies on sulfonamide-based inhibitors have indicated that the sulfonamide moiety is often crucial for selectivity. nih.gov

| Modification Strategy | Rationale | Potential Outcome |

| N-Phenethyl Ring Substitution | Explore electronic and steric effects on binding. | Enhanced potency and selectivity. |

| Sulfonamide Bioisosteric Replacement | Modulate physicochemical properties and metabolic stability. | Improved pharmacokinetics and reduced off-target effects. |

| Sulfonamide N-Alkylation | Investigate the role of the N-H hydrogen bond. | Altered binding affinity and selectivity. |

Exploration of Heterocyclic Ring Fusions and Substitutions

Fusing heterocyclic rings to the core structure of this compound can introduce conformational constraints, provide additional interaction points with the target, and modulate physicochemical properties. The synthesis of N-fused heterocycles is a common strategy in medicinal chemistry to create novel scaffolds with enhanced biological activity. nih.gov

Various synthetic methodologies can be employed to construct fused heterocyclic systems. For instance, intramolecular acyl-transfer reactions of heteroaryl ketones can lead to the formation of N-fused heterocycles, driven by aromatization. nih.gov Another approach involves the [3+2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins to produce diverse fused polyheterocyclic compounds. mdpi.com

Specific examples of relevant heterocyclic fusions could include:

Indole and Benzofused Heterocycles: The synthesis of benzo-fused N-heterocycles is well-documented and offers a range of structures to explore. organic-chemistry.org

Thiazole and Oxazole Fused Rings: These can be synthesized from tautomers of 2-(heterocyclic)-1-phenylethenols and 1,3-diacid chlorides or N-(chlorocarbonyl) isocyanate. researchgate.net

Nitrogen Heterocycles with an Endocyclic Sulfonamide: Methods exist for the synthesis of six-, seven-, and eight-membered heterocycles that incorporate a sulfonamide fragment within the ring system. mdpi.com

The choice of the heterocyclic ring to be fused and its point of attachment would be guided by computational modeling and existing SAR data to ensure that the new analogs retain or improve upon the desired biological activity.

Design and Synthesis of Compound Libraries for Screening

To efficiently explore the chemical space around the this compound scaffold, the design and synthesis of compound libraries are essential. Combinatorial chemistry and parallel synthesis are powerful tools for generating a large number of analogs in a systematic and time-efficient manner.

The design of a focused library would involve selecting a set of diverse building blocks to be incorporated at specific positions of the lead molecule. For this compound, these variable positions could include:

R1: Substituents on the phenyl ring of the benzenesulfonamide moiety.

R2: Substituents on the phenethyl group.

Linker: Variations of the sulfonamide linker itself.

Parallel synthesis techniques allow for the simultaneous synthesis of multiple compounds in separate reaction vessels. This approach is well-suited for creating a library of analogs where a common core structure is reacted with a variety of building blocks.

The synthesized library of compounds can then be subjected to high-throughput screening to identify analogs with improved potency, selectivity, and other desirable properties. The data obtained from screening the library will further refine the SAR and guide the next round of analog design and optimization.

| Compound | R1 | R2 | Linker |

| This compound | 3-NO2 | H | -SO2NH- |

| Analog 1 | 4-Cl | H | -SO2NH- |

| Analog 2 | 3-NO2 | 4-F | -SO2NH- |

| Analog 3 | 3-NO2 | H | -CONH- (amide bioisostere) |

| Analog 4 | 2-Me | 3-OMe | -SO2NH- |

Advanced Analytical Methodologies in Compound Characterization

Purity Assessment Techniques (e.g., HPLC, GC)

Purity assessment is a critical step to confirm the identity and quantify the amount of the primary compound, separating it from any starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): For a polar, non-volatile compound like 3-nitro-N-phenethylbenzenesulfonamide, reverse-phase HPLC (RP-HPLC) with UV detection would be the method of choice. The nitroaromatic and benzene (B151609) rings contain chromophores that allow for sensitive detection by UV-Vis spectrophotometry, typically in the range of 254 nm.

A typical HPLC method would involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure sharp peak shapes. The compound's purity is determined by calculating the area percentage of its peak relative to the total area of all observed peaks in the chromatogram.

Interactive Table: Illustrative HPLC Purity Assessment Data

| Sample ID | Retention Time (min) | Peak Area | Purity (%) |

| BATCH-001 | 5.73 | 992541 | 99.25 |

| BATCH-002 | 5.74 | 988912 | 98.89 |

| BATCH-003 | 5.73 | 995103 | 99.51 |

Gas Chromatography (GC): While HPLC is generally preferred for compounds of this nature, GC can also be employed, particularly if the compound exhibits sufficient thermal stability and volatility. Analysis would typically require a high-temperature capillary column (e.g., a polysiloxane-based phase) and a Flame Ionization Detector (FID) or, for greater specificity towards the nitro group, a Nitrogen-Phosphorus Detector (NPD). An Electron Capture Detector (ECD) could also provide high sensitivity due to the electrophilic nitro group. epa.gov The sample would be dissolved in a volatile organic solvent for injection. Purity is calculated similarly to HPLC, based on the relative peak areas.

Stability Studies under Controlled Research Conditions

Stability studies are essential to determine the compound's shelf-life and appropriate storage conditions. These studies evaluate the compound's susceptibility to degradation under various environmental factors such as temperature, humidity, and light.

Solution Stability: To assess stability in solution, this compound would be dissolved in various solvents relevant to its research use (e.g., DMSO, ethanol, acetonitrile) at a known concentration. These solutions would be stored under controlled conditions (e.g., refrigerated, room temperature, elevated temperature) for specific time intervals. Periodically, aliquots would be analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any new peaks corresponding to degradation products.

Storage Stability (Solid State): For solid-state stability, the compound is stored under controlled long-term and accelerated conditions as recommended by international guidelines. nih.govmdpi.com These conditions typically involve specified temperatures and relative humidity (RH). epa.govmdpi.com The purity of the compound is tested at regular intervals to establish a re-test period. mdpi.com

Interactive Table: Illustrative Long-Term Storage Stability Data (25°C / 60% RH)

| Time Point (Months) | Purity (%) | Appearance |

| 0 | 99.4 | White Crystalline Solid |

| 3 | 99.3 | No Change |

| 6 | 99.4 | No Change |

| 12 | 99.2 | No Change |

Accelerated Stability: Accelerated stability studies are performed under more stressful conditions (e.g., 40°C / 75% RH) to predict the long-term stability profile more quickly. epa.gov Significant degradation under these conditions would indicate the need for more stringent storage requirements, such as refrigeration.

Identification of Impurities and Degradation Products relevant to Synthesis and Research Use

Identifying impurities is crucial as they can have their own biological activity or interfere with experimental results. Impurities can arise from the synthesis process or from the degradation of the compound over time.

Synthesis-Related Impurities: The synthesis of this compound would likely involve the reaction of 3-nitrobenzenesulfonyl chloride with phenethylamine (B48288). Potential impurities stemming from this synthesis could include:

Unreacted starting materials (3-nitrobenzenesulfonyl chloride, phenethylamine).

By-products from side reactions, such as the formation of bis-sulfonated phenethylamine.

Residual solvents used during the synthesis and purification process.

Degradation Products: Under forced degradation conditions (e.g., exposure to strong acid, base, oxidant, heat, or light), the compound might break down. Potential degradation pathways for this compound could include:

Hydrolysis: Cleavage of the sulfonamide bond to yield 3-nitrobenzenesulfonic acid and phenethylamine.

Reduction of the nitro group: The nitro group could be reduced to a nitroso or an amino group, forming 3-amino-N-phenethylbenzenesulfonamide.

Oxidation: Oxidation of the phenethyl side chain.

The structural elucidation of these impurities and degradation products is typically achieved using hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). The retention time from the HPLC provides the initial separation, and the mass spectrometer provides the mass-to-charge ratio (m/z) of the unknown peak, which is a critical piece of information for determining its molecular formula and structure. Further structural confirmation can be obtained using Nuclear Magnetic Resonance (NMR) spectroscopy on isolated impurities.

Future Research Directions and Perspectives

Exploration of Novel Biological Targets for Sulfonamide Scaffolds

While historically known for their antibacterial properties through the inhibition of dihydropteroate (B1496061) synthetase (DHPS), the biological activities of sulfonamides are vast and continue to expand. nih.govannualreviews.org Future research should focus on screening 3-nitro-N-phenethylbenzenesulfonamide and related structures against a diverse panel of biological targets. The presence of the nitro group, a known electron-withdrawing feature, can influence the compound's interaction with various enzymes and receptors. nih.govnih.gov

Key areas for exploration include:

Carbonic Anhydrase Isoforms: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. ijpsonline.com Several isoforms, such as CA IX and CA XII, are associated with tumorigenesis, making them attractive targets for anticancer drug development. ijpsonline.com Investigating the inhibitory profile of this compound against various CA isoforms could reveal selective inhibition patterns.

Enzyme Inhibition beyond DHPS: The sulfonamide scaffold is a versatile pharmacophore that has been found to inhibit a range of other enzymes. tandfonline.com Recent studies have shown that novel sulfonamide derivatives can act as multitarget agents, for instance, by inhibiting α-glucosidase and α-amylase, which is relevant for diabetes treatment. rsc.orgrsc.org Screening against kinases, proteases, and other enzyme classes could uncover entirely new therapeutic applications.

Receptor Modulation: Certain sulfonamides have been shown to interact with G-protein coupled receptors (GPCRs) and other receptor types. ijpsonline.comnih.gov The structural features of this compound should be assessed for potential agonist or antagonist activity at various receptors implicated in neurological, metabolic, or inflammatory diseases.

V-ATPase Inhibition: A novel class of sulfonamides was identified to inhibit vacuolar-type H+-ATPase (V-ATPase), raising organellar pH and interfering with membrane trafficking. nih.gov This presents a new mechanistic avenue to explore for this class of compounds.

Table 1: Potential Novel Biological Targets for Sulfonamide-Based Compounds

| Target Class | Specific Examples | Potential Therapeutic Area | Rationale for Sulfonamide Interaction |

| Enzymes | Carbonic Anhydrase (CA IX, XII), α-Glucosidase, Kinases, Proteases | Oncology, Diabetes, Inflammation | Classic zinc-binding pharmacophore; proven broad-spectrum enzyme inhibition. ijpsonline.comrsc.org |

| Receptors | G-Protein Coupled Receptors (GPCRs), Nuclear Receptors | Neurology, Metabolic Disorders | Structural diversity allows for specific receptor pocket interactions. nih.gov |

| Ion Pumps | Vacuolar-type H+-ATPase (V-ATPase) | Oncology, Cell Biology Research | Identified as a novel target class for sulfonamides, affecting organelle pH. nih.gov |

| Folate Pathway | Dihydropteroate Synthetase (DHPS) in resistant strains | Infectious Disease | Overcoming resistance mechanisms in pathogens like MRSA. tandfonline.comtandfonline.com |

Development of Advanced Synthetic Routes for Complex Analogues

The biological activity of a lead compound like this compound can be significantly enhanced by creating a library of complex analogues. While the classical synthesis of sulfonamides involves reacting a sulfonyl chloride with an amine, modern synthetic chemistry offers more sophisticated and efficient methodologies. frontiersrj.com

Future synthetic efforts should focus on:

Transition-Metal Catalysis: Techniques using palladium, copper, or rhodium catalysts can enable novel bond formations, such as C-H activation and cross-coupling reactions. frontiersrj.combohrium.com This allows for the direct functionalization of the aromatic rings or the phenethyl side chain, creating analogues that are inaccessible through classical methods.

Flow Chemistry: Flow-based synthesis offers improved reaction control, safety, and scalability, which is advantageous for producing a library of analogues for high-throughput screening. bohrium.com

Electrochemical Synthesis: This green chemistry approach can mediate oxidative coupling reactions, avoiding the need for harsh oxidants and simplifying purification processes. thieme-connect.com

Modular and One-Pot Syntheses: Developing one-pot transformations from readily available starting materials, such as sulfonamides themselves to sulfonimidamides, can streamline the synthesis of structurally diverse and complex molecules. researchgate.net

These advanced methods will facilitate the rapid generation of analogues with varied electronic properties, steric bulk, and hydrogen bonding capabilities, allowing for a thorough exploration of the structure-activity relationship (SAR). rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. researchgate.netnih.gov For a scaffold like this compound, AI/ML can be pivotal.

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data for sulfonamides to predict the biological activity, target interactions, and physicochemical properties of novel, virtual analogues. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on the sulfonamide scaffold that are optimized for binding to a specific biological target. nih.gov These models can explore a vast chemical space to propose innovative structures that a human chemist might not conceive.

SAR Analysis: AI can analyze high-throughput screening data to identify complex structure-activity relationships that are not immediately obvious, guiding the next round of molecular design. nih.gov For instance, a model could identify the optimal position and type of substituent on the phenyl rings of this compound to maximize activity against a particular target.

Permeability Prediction: For targeting intracellular proteins or pathogens like gram-negative bacteria, ML models can predict a compound's ability to cross biological membranes, a critical factor for efficacy. lanl.gov

By integrating AI/ML, the design-synthesis-test cycle can be significantly shortened, making the exploration of the chemical space around this compound more efficient and cost-effective. researchgate.net

Table 2: AI/ML Tools in the Drug Design Cascade

| Stage | AI/ML Application | Example Tool/Technique | Desired Outcome for Sulfonamide Research |

| Hit Identification | Virtual Screening | Deep Learning, Support Vector Machines | Rapidly screen billions of virtual compounds to find new sulfonamide hits. researchgate.netoup.com |

| Lead Optimization | De Novo Design, QSAR Modeling | Generative Adversarial Networks (GANs), Random Forest | Design novel analogues of this compound with improved potency and selectivity. nih.gov |

| ADME Prediction | Permeability & Toxicity Models | Graph Neural Networks | Predict which analogues will have better membrane penetration and lower off-target effects. nih.govlanl.gov |

Mechanistic Elucidation of Unexplored Biological Activities

Should initial screening reveal novel biological activity for this compound, a deep dive into its mechanism of action will be crucial. The presence of the nitro group is particularly interesting, as it can participate in redox reactions within cells, potentially leading to cytotoxic effects against microbes or cancer cells. nih.gov

Future mechanistic studies would involve:

Target Deconvolution: If the compound shows a desired phenotypic effect (e.g., stops cancer cell growth), identifying the specific molecular target is essential. Techniques like thermal proteome profiling or affinity chromatography-mass spectrometry can be employed.

Biophysical Interaction Studies: Characterizing the binding kinetics and thermodynamics of the compound with its target protein provides insight into the nature of the interaction. nih.gov A strong binding affinity is often a prerequisite for potent inhibition. nih.gov

Structural Biology: Obtaining a crystal structure of the compound bound to its target can reveal the precise binding mode and guide further structure-based drug design.

Cellular Pathway Analysis: Investigating how the compound affects downstream signaling pathways can elucidate its functional consequences within the cell. For example, studies have shown that some sulfonamides can induce G0/G1 cell cycle arrest. acs.org

Understanding the precise mechanism is fundamental for optimizing the compound and predicting potential on- and off-target effects.

Application of the Compound as a Research Probe in Chemical Biology

Beyond therapeutic potential, compounds like this compound can be developed into valuable chemical probes to study biological systems. nih.gov A chemical probe is a small molecule used to characterize the function of proteins and biological pathways.

Potential applications include:

Fluorescent Probes: By conjugating a fluorescent dye (fluorophore) to the sulfonamide structure, it can be used to visualize and track its target protein within living cells. nih.govmdpi.com For example, sulfonamide-naphthalimide conjugates have been used for fluorescent imaging in tumor cells. mdpi.com

Affinity-Based Probes: The molecule could be modified with a reactive group (a "warhead") and a reporter tag. This allows for the covalent labeling and subsequent identification of its biological target(s) from complex cell lysates. acs.org

Target Validation: A highly selective probe based on the this compound scaffold can be used to pharmacologically inhibit a specific protein, helping to validate it as a potential drug target.

The development of such probes would not only advance our understanding of fundamental biology but could also pave the way for new diagnostic tools or therapeutic strategies.

Q & A

Q. What are the standard synthetic routes for 3-nitro-N-phenethylbenzenesulfonamide, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves sulfonylation of a nitro-substituted benzene derivative with phenethylamine. Key steps include:

- Sulfonyl chloride formation : Reacting 3-nitrobenzenesulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate.

- Amine coupling : Adding phenethylamine under anhydrous conditions (e.g., dichloromethane, 0°C) with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to form the sulfonamide bond .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure compound.

Q. Optimization Tips :

- Temperature control : Maintaining 0°C during coupling minimizes side reactions.

- Solvent selection : Anhydrous solvents reduce hydrolysis of intermediates.

- Catalyst ratios : EDCl/HOBt (1:1 molar ratio) improves coupling efficiency.

Q. Table 1: Representative Synthesis Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonyl chloride | SOCl₂, reflux, 2h | 85 | |

| Amine coupling | EDCl/HOBt, DCM, 0°C → RT | 62–73 | |

| Final purification | Column chromatography | 90–95% |

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and phenethyl chain signals (δ 2.8–3.5 ppm for CH₂). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR resolves this .

- ¹³C NMR : Confirms sulfonamide carbonyl (δ 165–170 ppm) and nitro group proximity effects .

- Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 335.08) validates molecular formula.

- Infrared (IR) Spectroscopy : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and nitro group (1520 cm⁻¹) confirm functional groups .

Q. Contradiction Management :

- Cross-validation : Compare NMR data with computational predictions (DFT calculations).

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereoelectronic effects .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in metal coordination studies?

Methodological Answer : The nitro group’s electron-withdrawing nature enhances sulfonamide’s Lewis basicity, facilitating coordination with transition metals (e.g., Cu²⁺, Fe³⁺).

- Experimental Design :

- Titration studies : Monitor UV-Vis absorbance shifts (e.g., λmax 290 → 320 nm) upon metal addition.

- Job’s method : Determine stoichiometry (e.g., 1:1 ligand:metal ratio) .

- Data Interpretation :

- Stability constants : Calculate logK values (e.g., logK = 4.2 for Cu²⁺) using Benesi-Hildebrand plots .